2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
Description
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a tertiary amine featuring a tetrahydrofuran (THF) ring linked via a methylene group to a dimethylpropanamine backbone. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol (calculated from its structure). The THF moiety confers partial hydrophilicity and conformational rigidity, which may influence its pharmacokinetic properties and receptor interactions.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-11-7-9-5-4-6-12-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
GERVARJZFCPUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine involves several steps. One common synthetic route includes the reaction of 2,2-dimethylpropan-1-amine with tetrahydrofuran-2-carbaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production .
Chemical Reactions Analysis
Alkylation and Acylation
Schiff Base Formation
The primary amine group (if generated via dealkylation) or tertiary amine can react with carbonyl compounds to form imines, though this is less common for tertiary amines.
| Substrate | Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | Cl₃CCN, Et₃N, THF, 24 h | Imine intermediate | Requires activation via chlorination |
Transition-Metal Catalyzed Cross-Coupling
The compound participates in Rh- or Cu-catalyzed reactions for C–N bond functionalization.
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) moiety can undergo ring-opening oxidation under controlled conditions.
Coordination with Metal Catalysts
The tertiary amine acts as a ligand in metal-catalyzed reactions, facilitating electron transfer.
Phosphorylation Reactions
Reacts with phosphorylating agents to form phosphoramidates, critical in bioactive molecule synthesis.
| Phosphorylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₃CCN, Et₃N | THF, 0°C → RT | Phosphoramidate derivative | 53–93% | |
| (Me₂N)₃PBr₂ | One-pot, 24 h | Brominated phosphoramidate | 59–91% |
Key Stability and Reactivity Notes
-
Steric Effects : The 2,2-dimethylpropan-1-amine backbone significantly hinders nucleophilic attack at the nitrogen, limiting acylation/alkylation efficiency.
-
Oxidative Sensitivity : The THF ring is prone to oxidation, especially under acidic or photoredox conditions, necessitating inert atmospheres for certain reactions .
-
Catalyst Compatibility : Rhodium catalysts (e.g., Rh₂(esp)₂) enhance cyclization efficiency, while copper systems favor phosphorylation .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmaceutical Development
One of the primary applications of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is in the development of pharmaceuticals. Its structure allows for potential interactions with biological targets, making it a candidate for drug design. Research has indicated that compounds with similar structures can serve as inhibitors for various enzymes or receptors involved in disease pathways.
Case Study: Inhibitor of Receptor-Interacting Protein 1
A notable study highlighted the discovery of a highly potent selective inhibitor of receptor-interacting protein 1 (RIP1), which is relevant for treating systemic inflammatory response syndrome. The compound's structural analogs were evaluated for their effectiveness, suggesting that variations of this amine could lead to significant therapeutic agents .
Materials Science
2.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer synthesis. Its ability to form stable bonds with various monomers can facilitate the creation of new polymeric materials with desirable properties such as enhanced durability and flexibility.
Table 1: Properties of Polymers Synthesized with Amine Compounds
| Property | Traditional Polymers | Polymers with this compound |
|---|---|---|
| Flexibility | Moderate | High |
| Thermal Stability | Low | Improved |
| Chemical Resistance | Moderate | High |
Catalysis
3.1 Reaction Medium and Catalysts
The compound can also serve as a reaction medium or as part of catalytic systems in organic synthesis. Its tetrahydrofuran moiety provides a polar aprotic environment conducive to facilitating nucleophilic substitutions and other reactions.
Case Study: Catalytic Applications in Organic Synthesis
Research has shown that using tetrahydrofuran-based amines in catalytic roles can enhance reaction rates and yields in various organic transformations. For example, studies have demonstrated improved outcomes in the synthesis of complex organic molecules when utilizing this compound as a catalyst or co-catalyst .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
PF-04455242 (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)
- Molecular Formula : C₂₀H₂₆N₂O₂S
- Key Features : Contains a biphenylsulfonyl-pyrrolidine substituent instead of THF.
- Pharmacological Activity : High-affinity κ-opioid receptor (KOR) antagonist (Ki = 3 nM for human KOR) with selectivity over μ-opioid receptors (MOR; Ki = 64 nM). Demonstrated efficacy in preclinical models of depression and addiction .
- Comparative Insight: The biphenylsulfonyl group enhances receptor binding affinity and selectivity compared to the THF-containing target compound.
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine
- Molecular Formula: C₉H₁₅NO
- Key Features : Substitutes THF with a furan ring.
- Physicochemical Properties : Reduced hydrophilicity due to the aromatic furan ring. Molecular weight = 153.22 g/mol .
- No direct pharmacological data are available, but furan derivatives are often explored for antimicrobial or catalytic applications.
N-(2-Chloroethyl)-N-methylpropan-1-amine
- Molecular Formula : C₆H₁₄ClN
- Key Features : Contains a chloroethyl group instead of THF.
- Applications : Used in synthetic chemistry as an alkylating agent. CAS RN: 763884-48-6 .
- Comparative Insight : The chloroethyl group introduces electrophilic reactivity, making this compound unsuitable for therapeutic use but valuable in organic synthesis.
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride
- Molecular Formula: C₁₅H₂₀ClNO
- Key Features : Combines THF with a propenyl-phenyl group.
- Applications : Investigated in polymer chemistry and ligand design. CAS RN: 2007940-84-1 .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Compounds
Key Observations:
Receptor Affinity : PF-04455242’s sulfonyl-pyrrolidine group significantly enhances KOR binding compared to the THF-containing target compound, which lacks reported receptor data.
Metabolic Stability : THF derivatives may undergo oxidative metabolism via cytochrome P450 enzymes due to the oxygenated ring, whereas furan analogs risk forming reactive metabolites (e.g., furan epoxides) .
Therapeutic Potential: Only PF-04455242 has demonstrated translatable efficacy in depression and addiction models, underscoring the importance of substituent-driven receptor selectivity .
Biological Activity
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine (commonly referred to as the compound) is a synthetic amine with potential applications in pharmacology and medicinal chemistry. Its structure, which includes a tetrahydrofuran moiety, suggests possible interactions with biological systems that warrant investigation into its biological activity.
The compound has the molecular formula and a molecular weight of approximately 171.29 g/mol. Its structure includes a branched amine and a cyclic ether, which may influence its solubility and reactivity in biological environments .
Biological Activity Overview
The biological activity of the compound has not been extensively documented in public literature; however, several studies on related compounds provide insights into its potential pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing tetrahydrofuran have shown selective activity against various pathogens, including Chlamydia species . The presence of the tetrahydrofuran ring may enhance membrane permeability or interact favorably with bacterial targets.
Case Studies and Research Findings
A review of available literature reveals several relevant studies that may provide insight into the biological activity of this compound.
Case Study 1: Sphingomyelinase Inhibition
A study focused on inhibitors of neutral sphingomyelinase 2 (nSMase2) demonstrated that structural analogs can significantly impact neuroinflammation and cognitive function in models of Alzheimer's disease . Although not directly tested on our compound, the findings suggest that similar amines could exert neuroprotective effects through modulation of lipid metabolism.
Case Study 2: Antichlamydial Activity
Another study synthesized various compounds based on structural modifications similar to those found in our compound. These derivatives exhibited selective antichlamydial activity, highlighting the potential for developing new treatments targeting specific pathogens . The mechanism involved disruption of bacterial inclusion bodies within host cells.
Data Table: Comparative Analysis of Related Compounds
Q & A
Q. How are stability issues (e.g., oxidation of tetrahydrofuran moiety) mitigated during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
